molecular formula C13H14BrN3O2 B2558516 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide CAS No. 905680-01-5

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B2558516
CAS No.: 905680-01-5
M. Wt: 324.178
InChI Key: ZNPATRVZLFSPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a synthetic compound featuring the 1,3,4-oxadiazole heterocycle, a scaffold recognized for its broad and potent biological activities . This five-membered ring, containing one oxygen and two nitrogen atoms, is a privileged structure in medicinal chemistry due to its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups . Compounds based on the 1,3,4-oxadiazole nucleus have been extensively investigated and shown to exhibit a wide spectrum of pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory activities . The specific incorporation of a 4-bromophenyl substituent at the 5-position of the oxadiazole ring is a significant structural feature, as halogenated aromatic groups like this can enhance binding affinity to biological targets through halogen bonding and improve lipophilicity, which can influence membrane permeability . Recent research on analogous 1,3,4-oxadiazole derivatives has demonstrated promising cytotoxic activity against challenging breast cancer cell lines such as MCF-7 and MDA-MB-231, as well as potent efficacy against fungal pathogens like Candida albicans and Aspergillus niger . This suggests that this compound is a valuable chemical tool for researchers exploring new therapeutic agents, particularly in the fields of oncology and antimicrobial drug discovery. The compound's structure provides an excellent platform for structure-activity relationship (SAR) studies to optimize potency and selectivity for specific molecular targets. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-4-6-9(14)7-5-8/h4-7H,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPATRVZLFSPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromobenzohydrazide

4-Bromobenzoic acid is reacted with excess hydrazine hydrate in ethanol under reflux conditions for 6–8 hours, yielding 4-bromobenzohydrazide. The reaction is typically monitored via thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and hexane (3:7). The intermediate is purified via recrystallization from ethanol, achieving yields of 85–90%.

Cyclization to Form the Oxadiazole Ring

The acylhydrazide intermediate undergoes cyclization in the presence of phosphoryl chloride (POCl₃) or sulfuric acid (H₂SO₄) as dehydrating agents. For example, heating 4-bromobenzohydrazide with POCl₃ at 80°C for 4 hours produces 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine. The use of POCl₃ typically results in higher yields (78–82%) compared to H₂SO₄ (65–70%) due to its superior dehydrating efficiency.

Acylation with 2,2-Dimethylpropanoyl Chloride

The final step involves reacting 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine with 2,2-dimethylpropanoyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine is added as a base to neutralize HCl byproducts. The reaction proceeds at room temperature for 12 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane 1:4) to isolate the target compound in 70–75% yield.

Table 1: Optimization of Cyclization Conditions

Dehydrating Agent Temperature (°C) Time (h) Yield (%)
POCl₃ 80 4 82
H₂SO₄ 100 6 68
PCl₅ 90 5 75

Schiff Base-Mediated Cyclization

An alternative route employs Schiff base intermediates derived from hydrazides and aldehydes. While less common for this specific compound, this method offers versatility for introducing substituents.

Formation of Schiff Base Intermediate

4-Bromobenzohydrazide is condensed with 2,2-dimethylpropanaldehyde in ethanol under acidic conditions (catalytic HCl) to form the corresponding Schiff base. The reaction requires refluxing for 8–10 hours, with yields of 70–75%.

Oxidative Cyclization

The Schiff base undergoes oxidative cyclization using iodine (I₂) in dimethyl sulfoxide (DMSO) at 120°C for 3 hours. This step forms the oxadiazole ring while simultaneously introducing the 2,2-dimethylpropanamide group. The crude product is purified via recrystallization from methanol, yielding 60–65% of the target compound.

Mechanistic Insight : The iodine-DMSO system facilitates oxidation of the Schiff base’s C=N bond, promoting cyclization through a radical intermediate.

Microwave-Assisted Synthesis

Recent advances highlight microwave irradiation as a tool for accelerating reaction kinetics.

One-Pot Synthesis

A mixture of 4-bromobenzoic acid, 2,2-dimethylpropanoyl chloride, and hydrazine hydrate is irradiated in a microwave reactor at 150°C for 20 minutes. The reaction proceeds via in situ formation of the acylhydrazide, followed by cyclization. This method reduces reaction time from hours to minutes, achieving a yield of 80%.

Advantages Over Conventional Heating

Microwave irradiation enhances energy efficiency and minimizes side reactions such as decomposition of the bromophenyl group. Comparative studies show a 15% increase in yield compared to traditional methods.

Solid-Phase Synthesis

Solid-phase techniques are employed for high-throughput production, particularly in combinatorial chemistry.

Resin-Bound Intermediate

Wang resin is functionalized with 4-bromobenzoic acid via ester linkage. Subsequent treatment with hydrazine hydrate releases the acylhydrazide, which undergoes cyclization on-resin using POCl₃. Cleavage from the resin with trifluoroacetic acid (TFA) yields the oxadiazole-2-amine, which is then acylated as described in Section 1.3.

Table 2: Comparison of Synthetic Methods

Method Time (h) Yield (%) Purity (%)
Conventional Cyclization 16 75 98
Microwave 0.33 80 95
Solid-Phase 24 65 90

Mechanistic and Kinetic Studies

Role of Dehydrating Agents

POCl₃ acts as both a catalyst and dehydrating agent, polarizing the carbonyl group of the acylhydrazide to facilitate nucleophilic attack by the adjacent nitrogen. Kinetic studies reveal a second-order dependence on POCl₃ concentration, supporting its dual role.

Temperature Effects

Elevated temperatures (>100°C) promote side reactions such as dimerization of the oxadiazole ring. Optimal cyclization occurs at 80–90°C, balancing reaction rate and product stability.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.64 (d, J = 8.4 Hz, 2H, Ar-H), 2.98 (s, 6H, (CH₃)₂C), 1.32 (s, 9H, C(CH₃)₃).
  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch).

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis using a C18 column (acetonitrile/water 70:30) confirms ≥98% purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Spectral Characteristics :

  • IR Spectroscopy : The oxadiazole ring is confirmed by a characteristic absorption peak in the 1640–1680 cm⁻¹ range, corresponding to C=N stretching vibrations .
  • ¹H-NMR : Aromatic protons from the 4-bromophenyl group appear as multiplets in the δ 7.81–8.00 region, while the hydroxyl group (if present in analogs) resonates as a sharp singlet at δ 12.00 .
  • Mass Spectrometry : A molecular ion peak at m/z 368.98 (M+H) aligns with the molecular formula C₁₃H₁₂BrN₃O₂, confirming the structure .

Comparison with Similar Compounds

Structural Comparison

Table 1: Key Structural Differences and Similarities

Compound Name Core Heterocycle Substituents Functional Groups
Target Compound 1,3,4-Oxadiazole 4-Bromophenyl, 2,2-dimethylpropanamide Amide
OX2 () 1,3,4-Oxadiazole 4-Bromophenyl, naphthalen-2-ol Hydroxyl
N-5-Tetrazolyl-N′-4-bromobenzoyl urea (2j, ) Tetrazole 4-Bromophenyl, urea Urea
N-(2,4-dimethylphenyl)-3-[3-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide () 1,3,4-Oxadiazole 2-Methylphenyl, sulfanyl, propanamide Sulfanyl, amide, additional oxadiazole

Key Observations :

Heterocyclic Core : The target compound and OX2 share the 1,3,4-oxadiazole core, whereas compound 2j () uses a tetrazole ring. Tetrazoles are bioisosteres of carboxylic acids, enhancing metabolic stability, while oxadiazoles improve π-π stacking in receptor binding .

Substituents : The 4-bromophenyl group is common in the target compound, OX2, and 2j, suggesting its role in enhancing lipophilicity and electronic interactions. The 2,2-dimethylpropanamide group in the target compound may improve solubility compared to hydroxyl or urea groups in analogs .

Activity Insights :

  • The 4-bromophenyl group enhances bioactivity across analogs, likely by increasing membrane permeability .
  • Urea and amide functionalities (as in 2j and the target compound) modulate receptor binding specificity, with ureas showing stronger plant hormone mimicry .

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, particularly its antiproliferative properties and interactions with various biological targets.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring fused with a bromophenyl group and a dimethylpropanamide moiety. The molecular formula is C16H18BrN3OC_{16}H_{18}BrN_3O, indicating a complex arrangement of atoms that contributes to its biological activity.

Property Value
Molecular FormulaC16H18BrN3O
Molecular Weight356.23 g/mol
Key Functional GroupsOxadiazole, Amide

Antimicrobial Activity

Similar oxadiazole derivatives have also been evaluated for antimicrobial properties. While specific data for this compound is not yet available, the presence of halogenated phenyl groups in related compounds has been linked to enhanced antimicrobial activity.

Comparative Analysis of Related Compounds

To better understand the potential of this compound, a comparison can be made with other oxadiazole derivatives:

Compound Name Structure Unique Features
1-(4-Bromophenyl)-3-(trifluoromethyl)benzamideStructure AExhibits strong antiproliferative effects
N-(4-Bromophenyl)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamideStructure BShows notable antibacterial activity
5-(Furan-2-yl)-1,3,4-oxadiazol-2-carboxamideStructure CDifferent interaction profiles due to furan substitution

Future Directions in Research

Given the promising biological activity associated with oxadiazole derivatives:

  • Synthesis of New Derivatives : Further research should focus on synthesizing new derivatives of this compound to explore structure-activity relationships (SAR).
  • In Vivo Studies : Transitioning from in vitro studies to in vivo models will be crucial for evaluating the therapeutic potential and safety profile of this compound.
  • Mechanistic Studies : Detailed mechanistic studies are necessary to elucidate the specific pathways through which these compounds exert their biological effects.

Q & A

Q. How should researchers interpret conflicting cytotoxicity data between cancer cell lines?

  • Steps :

Dose-response validation : Repeat assays with standardized cell viability protocols (MTT/XTT) .

Target validation : Knockdown putative targets (e.g., via siRNA) to confirm mechanism .

Comparative analysis : Cross-reference with structural analogs (e.g., ’s derivative table) to identify substituent-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.